Einecs 281-593-5

Description

Contextualization within Organic Chemistry and Related Disciplines

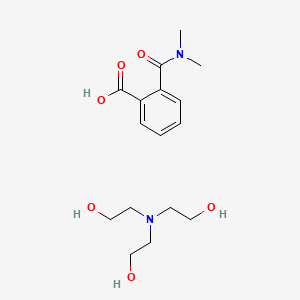

In the realm of organic chemistry, anthranilic acid is classified as an aminobenzoic acid. hmdb.caymdb.ca Its structure, consisting of a benzene (B151609) ring substituted with an amino group and a carboxylic acid group, places it within the family of aromatic compounds. solubilityofthings.com The positions of these functional groups (ortho to each other) are key to its chemical reactivity and physical properties.

Anthranilic acid serves as a crucial intermediate in the synthesis of a wide array of organic compounds. mdpi.com It is a precursor for the production of dyes, pigments, and certain pharmaceuticals. mdpi.com Its derivatives are noted for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. mdpi.com

The significance of anthranilic acid extends into biochemistry, where it is a key intermediate in the biosynthesis of the essential amino acid tryptophan in microorganisms and plants. scirp.org Tryptophan, in turn, is a precursor to the neurotransmitter serotonin. solubilityofthings.com While not one of the 22 proteinogenic amino acids found in the genetic code, its role in metabolic pathways is fundamental. wikipedia.org In humans, it is involved in tryptophan metabolism. hmdb.ca

The study of anthranilic acid and its derivatives also intersects with medicinal chemistry, where it forms the structural backbone of various drugs. mdpi.com Its ability to be chemically modified allows for the development of new therapeutic agents.

Historical Trajectories of Research on Amino Acids and Related Aromatic Systems

The history of amino acid research dates back to the early 19th century, with the discovery of the first amino acids from natural sources. acs.org The investigation of aromatic systems in biology gained momentum with the elucidation of the structures of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Research into the biosynthesis of these aromatic amino acids led to the discovery of the shikimate pathway, a metabolic route used by bacteria, fungi, plants, and apicomplexans for the synthesis of aromatic compounds. scirp.org It was within this context that the role of chorismic acid as a precursor to both p-aminobenzoic acid (pABA) and anthranilic acid was established. scirp.org

Historically, the study of amino acids and aromatic compounds was driven by the desire to understand the fundamental building blocks of life and the intricate biochemical pathways that sustain it. Early research relied on classical chemical methods of isolation, purification, and structural elucidation. The development of spectroscopic techniques in the 20th century revolutionized the study of these molecules.

The recognition of non-proteinogenic amino acids, like anthranilic acid, and their metabolic roles expanded the understanding of amino acid diversity and function beyond their role as protein constituents. nih.gov The study of cation-π interactions, a significant non-covalent force in protein structure, has also shed light on the behavior of aromatic amino acid side chains. mdpi.com

Foundational Research Methodologies for Investigating Complex Organic Compounds

The investigation of complex organic compounds like anthranilic acid employs a variety of foundational research methodologies.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule, providing detailed information about its structure.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule, such as the carboxylic acid and amine groups. researchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the benzene ring in anthranilic acid. sielc.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of components in a mixture. HPLC is widely used to analyze isomers of aminobenzoic acid. sielc.com

Gas Chromatography (GC): Suitable for the analysis of volatile derivatives of anthranilic acid.

Crystallographic Techniques:

X-ray Crystallography: Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure.

Computational Methods:

Density Functional Theory (DFT) and other quantum mechanical methods: Used to model the electronic structure, geometry, and vibrational frequencies of molecules, complementing experimental data. researchgate.net

These methodologies, often used in combination, provide a comprehensive understanding of the structure, properties, and reactivity of complex organic compounds like anthranilic acid.

Data Tables

Table 1: Chemical Identifiers for Benzoic Acid, 2-amino-

| Identifier | Value |

| Common Name | Anthranilic acid |

| IUPAC Name | 2-aminobenzoic acid |

| Chemical Formula | C₇H₇NO₂ |

| CAS Number | 118-92-3 |

| EINECS Number | 204-287-5 |

Properties

CAS No. |

83969-15-7 |

|---|---|

Molecular Formula |

C16H26N2O6 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-(dimethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C10H11NO3.C6H15NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,13,14);8-10H,1-6H2 |

InChI Key |

PIPWVZBGEFAMNA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Benzoic Acid, 2 Amino and Its Analogues

Strategic Approaches to the Chemical Synthesis of Benzoic Acid, 2-amino- Derivatives

The synthesis of 2-aminobenzoic acid and its derivatives has evolved significantly, with modern strategies focusing on efficiency, environmental responsibility, and precision. These approaches range from the development of novel, streamlined pathways to the sophisticated application of catalysis and stereochemical control.

Recent research has focused on creating more efficient and direct routes to 2-aminobenzoic acid derivatives. One-pot synthesis methods are particularly noteworthy. For instance, an efficient one-pot preparation of 2-((2-aminobenzoyl)amino)benzoic acid derivatives has been developed, achieving high yields of 84-99%. europa.eu This method is operationally simple and provides good substrate universality. europa.eu Another innovative approach involves the microwave-assisted synthesis of N-aryl anthranilic acids through the Ullmann condensation, which significantly reduces reaction times compared to conventional heating methods. wikipedia.org The diazotization of N-benzylidene anthranilic acids has also been explored to create various azo derivatives, which can be further cyclized to form complex heterocyclic structures like 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids. ebi.ac.uk

The principles of green chemistry are increasingly being integrated into the synthesis of 2-aminobenzoic acid derivatives to minimize environmental impact. A significant advancement is the production of bio-based anthranilic acid through industrial fermentation. emdmillipore.com This method utilizes renewable biomass-derived sugars as a feedstock, avoiding the use of petroleum-based precursors. emdmillipore.com Another green approach is the use of alternative reaction media, such as deep eutectic solvents (DES). For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a choline (B1196258) chloride:urea DES, offering a more environmentally benign solvent system. avantorsciences.com Furthermore, a metal-, catalyst-, and oxidant-free photoredox system has been developed for the intramolecular decarboxylative cyclization of anthranilic acids to produce carbazoles, with formic acid as the only byproduct. avantorsciences.com

Catalysis plays a central role in the modern synthesis of 2-aminobenzoic acid derivatives, enabling transformations with high efficiency and selectivity. For example, SO3H-functionalized Brønsted acid ionic liquids have been used as effective catalysts for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid under microwave irradiation. avantorsciences.com Heterogeneous catalysts, such as urea–benzoic acid functionalized magnetic nanoparticles, have been developed as dual acidic and hydrogen-bonding catalysts. These catalysts are easily recoverable and reusable, aligning with green chemistry principles, and have been successfully applied in the one-pot, three-component synthesis of 2,3-disubstituted thiazolidin-4-ones. The table below summarizes the optimization of this catalytic reaction.

| Entry | Solvent | Temperature (°C) | Catalyst Amount (mg) | Yield (%) |

|---|

Table 1: Optimization of reaction conditions for the synthesis of 2,3-disubstituted thiazolidin-4-ones using a Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid catalyst. Data compiled from.

Asymmetric synthesis is crucial for producing enantiomerically pure derivatives, which is of paramount importance in the pharmaceutical industry. While methods directly targeting the chiral center of 2-aminobenzoic acid itself are less common due to its aromaticity, its derivatives are often used in stereoselective syntheses. For instance, optically active analogues of the natural product febrifugine (B1672321) have been prepared using differently substituted quinazolinones derived from the corresponding substituted anthranilic acids. wikipedia.org A key step in this synthesis was an asymmetric Mannich reaction catalyzed by L-proline. wikipedia.org Another powerful technique is the use of chiral auxiliaries. The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated amino acid, employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated with high stereoselectivity. This highlights a robust methodology for creating complex, chiral molecules starting from simpler building blocks related to amino acids.

Elucidation of Reaction Mechanisms and Kinetics for Benzoic Acid, 2-amino- Transformations

A fundamental understanding of reaction mechanisms and kinetics is essential for optimizing reaction conditions and controlling product outcomes. Both experimental and computational methods have been employed to investigate the intricate details of transformations involving 2-aminobenzoic acid.

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction pathways of 2-aminobenzoic acid. Studies have characterized the rotational transition state for the isomerization between syn- and anti- conformers and have detailed the mechanism of its decarboxylation. Unlike salicylic (B10762653) acid, which reacts via a keto-like intermediate, 2-aminobenzoic acid follows a direct decarboxylation mechanism.

Potential energy surface (PES) explorations have been conducted to understand complex fragmentation processes. For example, the formation of H₃O⁺ from ortho-aminobenzoic acid dications requires multiple hydrogen migration steps. Computational studies have identified several possible pathways, calculating the activation energies and characterizing the transition states, which match well with experimental data. These calculations confirm that transition states are characterized by single negative imaginary frequencies, representing true saddle points on the potential energy surface.

Kinetic studies have also been instrumental. The kinetics of the hydrolysis of Schiff bases derived from 2-aminobenzoic acid have been reported, providing data on reaction rates. ebi.ac.uk The iodination of anthranilic acid has been studied, revealing second-order kinetics and allowing for the determination of activation energies. avantorsciences.com The table below presents kinetic data for the iodination of anthranilic acid compared to aniline (B41778).

| Compound | Temperature (°C) | Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) | Energy of Activation (Ea) (kJ mol⁻¹) |

|---|

Table 2: Kinetic data for the iodination of aniline and anthranilic acid in aqueous medium at pH 4.7. Data compiled from avantorsciences.com.

These combined experimental and computational investigations provide a detailed picture of the elementary steps, including proton transfer, bond formation/cleavage, and the nature of transition states, which are fundamental to controlling and designing new chemical transformations for Benzoic Acid, 2-amino- and its analogues.

Kinetic Studies and Determination of Rate Laws

The synthesis of Flufenamic acid involves the copper-catalyzed N-arylation of a 2-halobenzoic acid with 3-(trifluoromethyl)aniline. ijpsonline.com The kinetics of this Ullmann-type reaction are complex, with the rate being dependent on the concentrations of the reactants, catalyst, and base. Detailed kinetic studies, often employing Reaction Progress Kinetic Analysis (RPKA), have been conducted on analogous C-N coupling systems to elucidate the reaction mechanism and establish rate laws. acs.orgnih.gov

A key mechanistic question in the Ullmann reaction is the nature of the rate-determining step. Many studies suggest that the initial oxidative addition of the aryl halide to a copper(I) species is the rate-limiting step of the catalytic cycle. byjus.comrug.nlnih.gov This is supported by the observed reactivity trend for aryl halides, which typically follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl. cdnsciencepub.commdpi.com Furthermore, electron-withdrawing groups on the aryl halide are known to accelerate the reaction, which is consistent with their role in facilitating oxidative addition. acs.org

In a kinetic study on the copper-catalyzed N-arylation of piperidine (B6355638) with iodobenzene (B50100) using a soluble organic base, the reaction rate was found to have a first-order dependence on the concentrations of the amine, the aryl halide, and the total copper catalyst. acs.orgx-mol.com Unexpectedly, a negative first-order dependence on the base concentration was observed, suggesting the formation of an off-cycle, less reactive copper species at high base concentrations. x-mol.com

The generalized rate law derived from these findings can be expressed as:

Rate ∝ [Amine]¹ [Aryl Halide]¹ [Cu Catalyst]¹ [Base]⁻¹

These findings underscore the dual role of reaction components, which can act as both promoters and inhibitors depending on their concentration and interactions within the catalytic cycle. The table below summarizes the determined reaction orders for a model Ullmann C-N coupling reaction. acs.orgx-mol.com

| Reactant/Component | Determined Reaction Order | Implication |

|---|---|---|

| Amine (Piperidine) | +1 | Rate is directly proportional to the amine concentration. The amine also helps minimize catalyst deactivation. |

| Aryl Halide (Iodobenzene) | +1 | Rate is directly proportional to the aryl halide concentration. Activation of this bond is often rate-limiting. |

| Copper(I) Catalyst | +1 | Rate is directly proportional to the total catalyst concentration, indicating a well-defined catalytic species. |

| Base (Tetrabutylphosphonium Malonate) | -1 | Rate is inversely proportional to the base concentration, suggesting formation of an off-cycle inhibitory complex. |

Further investigations using Hammett plots, which correlate reaction rates with substituent electronic effects, have provided additional mechanistic insights. For the N-arylation of 2-pyrrolidinone, a positive slope (ρ = +1.1) was obtained when varying substituents on the aryl iodide, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of the oxidative addition step. nih.gov

Influence of Solvent Systems and Reaction Conditions on Mechanism

The choice of solvent and other reaction conditions, such as temperature and the nature of the base, has a profound impact on the rate and mechanism of the Ullmann condensation. Traditionally, these reactions required harsh conditions, including high temperatures (often >160-210 °C) and high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. acs.orgresearchgate.net These solvents are effective at solubilizing the copper salts and reactants, but their toxicity and high boiling points present challenges for industrial applications.

Modern methodologies have focused on developing milder and more sustainable conditions. The choice of solvent can dramatically affect reaction yields. For instance, in the Ullmann coupling of 2-bromonaphthalene (B93597) with p-cresol, non-polar solvents like toluene (B28343) and o-xylene (B151617) provided significantly higher yields compared to polar or coordinating solvents like NMP, anisole, or 1,4-dioxane, which were highly ineffective. mit.edu This suggests that coordinating solvents can compete with the desired reactants for binding sites on the copper catalyst, thereby inhibiting the reaction.

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as environmentally benign and recyclable reaction media for Ullmann couplings. byjus.com In the CuI-catalyzed coupling of bromobenzene (B47551) and N,N-dimethylethylenediamine, a choline chloride/urea DES provided a 95% yield, whereas conventional solvents like water or glycerol (B35011) gave poor results (5-30% yield). byjus.com

The base also plays a critical role. While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, their poor solubility can lead to mass transfer limitations. ijpsonline.comacs.org The use of soluble organic bases, such as tetrabutylphosphonium (B1682233) malonate (TBPM), has been shown to significantly accelerate reaction rates and improve yields by ensuring a homogeneous reaction mixture. acs.org The effect of different solvents and bases on the Ullmann reaction yield is illustrated in the following table.

| Reaction | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromonaphthalene + p-Cresol | Toluene | K₂CO₃ | 58.3 | mit.edu |

| 2-Bromonaphthalene + p-Cresol | o-Xylene (140 °C) | K₂CO₃ | 67.9 | mit.edu |

| 2-Bromonaphthalene + p-Cresol | NMP | K₂CO₃ | 0 | mit.edu |

| Bromobenzene + N,N-Dimethylethylenediamine | Choline Chloride/Urea (DES) | K₂CO₃ | 95 | byjus.com |

| Bromobenzene + N,N-Dimethylethylenediamine | Water | K₂CO₃ | <5 | byjus.com |

| Iodobenzene + Piperidine | DMSO | K₃PO₄ | 77 (after 22h) | acs.org |

| Iodobenzene + Piperidine | DMSO | TBPM | 97 (after 3h) | acs.org |

Temperature is another critical parameter. While classic Ullmann reactions required very high temperatures, modern ligand-assisted protocols can often proceed at lower temperatures. acs.org However, a general trend shows that higher temperatures favor increased reaction rates, though they may also lead to side reactions if not carefully controlled. mdpi.com Computational studies have also highlighted the role of the solvent in stabilizing intermediates and transition states, thereby influencing the activation energy barriers for key steps like oxidative addition and reductive elimination. jst.go.jp

Computational Chemistry and Theoretical Characterization of Benzoic Acid, 2 Amino

Quantum Chemical Calculations and Electronic Structure Theory Applications

Quantum chemical calculations are fundamental to understanding the electronic behavior of Benzoic acid, 2-amino-. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and geometry of molecules. DFT, in particular, has become a popular tool due to its balance of accuracy and computational efficiency. Studies on anthranilic acid and its derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to perform geometry optimization and explore the molecule's electronic behavior and reactive regions researchgate.netmdpi.com.

Table 1: Selected Calculated Geometrical Parameters of Benzoic Acid, 2-amino-

| Parameter | Calculated Value | Method |

|---|---|---|

| C-NO₂ Bond Length | ~1.48 Å | DFT (for a nitro-substituted analog) |

| N-H Bond Dihedral Angle (H-bonded) | 8.7° | DFT(B3LYP)/cc-pVDZ |

| N-H Bond Dihedral Angle (free) | 12.8° | DFT(B3LYP)/cc-pVDZ |

Note: Data is compiled from studies on Benzoic acid, 2-amino- and its closely related derivatives. Specific values can vary based on the computational method and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability uobasrah.edu.iq. A smaller gap generally implies higher reactivity uobasrah.edu.iq.

For derivatives of anthranilic acid, DFT calculations have been used to determine the HOMO-LUMO energy gap, which provides insights into their stability and reactivity . For instance, in a study of certain anthranilic acid hybrids, the HOMO-LUMO energy gaps were calculated to be in the range of 4.68 to 5.16 eV . A study on a co-crystal of a derivative, Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine, reported a calculated band gap of approximately 2.888 eV (LDA), 2.965 eV (PBE-GGA), and 3.838 eV (mBJ) using DFT uobasrah.edu.iq.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the electron density distribution and identifying electrophilic and nucleophilic sites within a molecule uobasrah.edu.iq. These maps illustrate the charge distribution and are useful for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Electronic Properties of Benzoic Acid, 2-amino- Derivatives

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ~3.73 - 5.16 | Indicates chemical reactivity and stability |

Note: The HOMO-LUMO gap can vary significantly depending on the specific derivative and the computational method employed.

Computational methods are extensively used to predict spectroscopic signatures, such as vibrational frequencies from infrared (IR) and Raman spectroscopy. Theoretical calculations of vibrational spectra for anthranilic acid have been performed and compared with experimental data to assign the observed vibrational modes orientjchem.org. For instance, the FTIR spectrum of anthranilic acid shows characteristic bands for O-H, NH₂, and COO- stretching vibrations orientjchem.org.

Table 3: Predicted Vibrational Frequencies for Anthranilic Acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Assignment |

|---|---|---|

| NH Stretch (lower frequency) | 3394 | Shifted to 2900 cm⁻¹ in the excited state |

| In-plane bend | 179 | Bending of the ester group (in a derivative) |

| In-plane bend | 421 | Bending of carbonyl and amino groups |

Note: Frequencies are based on experimental and theoretical studies of anthranilic acid and its methyl ester derivative.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. While specific MD simulations solely focused on Benzoic acid, 2-amino- are not extensively detailed in the provided context, studies on its derivatives, such as mefenamic acid, offer valuable insights researchgate.net.

MD simulations on mefenamic acid in N,N-dimethyl formamide (DMF) have been used to investigate intermolecular interactions and polymorphism. The simulations, using force fields like COMPASS, allowed for the analysis of radial distribution functions to understand the formation of hydrogen bonds between solute-solute and solute-solvent molecules researchgate.net. Such studies are crucial for understanding crystallization processes and the stability of different polymorphic forms. The insights gained from these simulations on derivatives can be extrapolated to understand the intermolecular interactions of Benzoic acid, 2-amino-, particularly the role of hydrogen bonding from the amino and carboxylic acid groups in solution and in the solid state.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical research, with applications ranging from the prediction of molecular properties to the design of novel synthetic routes.

Table of Compound Names

| EINECS Number | Chemical Name |

| 281-593-5 | Benzoic acid, 2-amino- |

| - | Anthranilic acid |

| - | Mefenamic acid |

| - | Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine |

| - | N,N-dimethyl formamide |

Molecular Structure and Conformations

Computational methods, particularly Density Functional Theory (DFT), have been extensively used to model the molecular structure of 2-aminobenzoic acid. These studies have determined optimized geometric parameters such as bond lengths and angles, which show good agreement with experimental data obtained from X-ray diffraction. tandfonline.com Theoretical calculations have also explored different conformations of the molecule, providing insights into its structural stability. tandfonline.com

Solid anthranilic acid is known to exist in different polymorphic forms, consisting of both the amino-carboxylic acid and the zwitterionic ammonium carboxylate forms. wikipedia.org Theoretical studies have been crucial in understanding the relative stabilities of these polymorphs.

Vibrational Spectra Analysis

Theoretical calculations have been instrumental in interpreting the vibrational spectra (Infrared and Raman) of 2-aminobenzoic acid. By calculating the fundamental vibrational frequencies and comparing them with experimental spectra, researchers can make precise assignments of the vibrational bands. tandfonline.com The computational results allow for a detailed understanding of the molecule's vibrational modes. tandfonline.com

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of 2-aminobenzoic acid have been a key focus of theoretical studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions of a molecule. Computational studies have calculated the energies of these frontier orbitals and the resulting HOMO-LUMO energy gap.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity and stability |

Data-Driven Approaches for Material Design and Discovery

The field of materials science is increasingly leveraging data-driven approaches, including machine learning and artificial intelligence, to accelerate the discovery and design of new materials with desired properties. researchgate.netnih.gov These methods utilize large datasets to identify patterns and relationships that can guide the synthesis of novel materials, significantly reducing the time and resources required by traditional trial-and-error approaches. researchgate.netnih.gov

Machine Learning in Materials Science

Machine learning algorithms can be trained on vast databases of materials and their properties to create predictive models. nih.gov These models can then be used to screen virtual libraries of candidate materials and identify those with the most promising characteristics for a specific application. researchgate.net This data-driven screening process is a powerful tool for narrowing down the experimental search space. researchgate.net

Application to Benzoic Acid, 2-amino- Derivatives

While specific, large-scale data-driven design studies focused solely on 2-aminobenzoic acid are not extensively documented in the reviewed literature, the principles of these approaches are highly applicable to its derivatives. The structural and functional versatility of anthranilic acid makes it an excellent scaffold for developing new materials. mdpi.comnih.gov Its derivatives have shown a wide range of biological activities and potential for use in functional materials. mdpi.comnih.govmdpi.com

A data-driven approach to designing new materials based on 2-aminobenzoic acid would involve the following steps:

Data Compilation: A comprehensive database of known 2-aminobenzoic acid derivatives and their measured properties (e.g., electronic, optical, biological) would be assembled.

Feature Engineering: Molecular descriptors for each derivative would be calculated to be used as input features for the machine learning models.

Model Training: Machine learning models, such as neural networks or support vector machines, would be trained on this dataset to learn the relationship between the molecular structure and the desired properties.

Predictive Screening: The trained models would then be used to predict the properties of a large virtual library of new, yet-to-be-synthesized derivatives of 2-aminobenzoic acid.

Experimental Validation: The most promising candidates identified through the screening process would then be synthesized and experimentally tested to validate the model's predictions.

This iterative "design-to-device" pipeline can significantly accelerate the discovery of new functional materials derived from 2-aminobenzoic acid for a variety of applications, from pharmaceuticals to electronic materials. cam.ac.uk

| Application Area | Desired Property to Optimize | Potential Data-Driven Approach |

|---|---|---|

| Pharmaceuticals | Biological activity (e.g., antimicrobial, antiviral) nih.gov | Quantitative Structure-Activity Relationship (QSAR) modeling |

| Conducting Polymers | Electrical conductivity, stability mdpi.com | Predictive models for electronic properties |

| Catalysis | Catalytic efficiency, selectivity nih.gov | Screening for optimal metal-ligand complexes |

Sophisticated Analytical and Spectroscopic Characterization Techniques for Benzoic Acid, 2 Amino

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-amino-4-nitrobenzoic acid, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-amino-4-nitrobenzoic acid in solution. Both ¹H and ¹³C NMR spectra offer valuable insights.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-amino-4-nitrobenzoic acid, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons. chemicalbook.com The chemical shifts and coupling constants of these protons are indicative of their positions on the benzene (B151609) ring relative to the amino and nitro groups. For instance, in a 399.65 MHz spectrum in DMSO-d₆, characteristic shifts are observed around 7.930 ppm, 7.661 ppm, and 7.258 ppm. chemicalbook.com Another set of data from a 89.56 MHz spectrum in the same solvent shows shifts at approximately 9, 7.924, 7.656, and 7.256 ppm, with specific coupling constants J(B,D)=8.8Hz and J(C,D)=2.4Hz, which help in assigning the protons to their specific locations on the aromatic ring. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the 2-amino-4-nitrobenzoic acid structure gives rise to a distinct signal, with its chemical shift influenced by the electronic environment.

| ¹H NMR Data (in DMSO-d₆) | |

| Frequency (MHz) | Chemical Shifts (ppm) |

| 399.65 | 7.930, 7.661, 7.258 chemicalbook.com |

| 89.56 | ~9, 7.924, 7.656, 7.256 chemicalbook.com |

| ¹³C NMR Data | |

| Nucleus | Chemical Shift (ppm) |

| ¹³C | Data not explicitly found in search results. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 2-amino-4-nitrobenzoic acid. The exact mass of the compound is 182.0328 g/mol , corresponding to the molecular formula C₇H₆N₂O₄. massbank.eu

In techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QFT) mass spectrometry, the molecule can be ionized, typically forming the [M-H]⁻ ion in negative ion mode. massbank.eu The fragmentation of this molecular ion provides structural information. For example, in an MS2 experiment with a collision energy of 30, specific fragment ions are produced, which can be analyzed to confirm the structure of the parent molecule. massbank.eu Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are 133.0 Ų, 144.3 Ų, and 135.1 Ų respectively. uni.lu

| Mass Spectrometry Data | |

| Molecular Formula | C₇H₆N₂O₄ massbank.eu |

| Exact Mass | 182.0328 g/mol massbank.eu |

| Ionization Mode | Negative (ESI) |

| Observed Ion | [M-H]⁻ massbank.eu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 2-amino-4-nitrobenzoic acid by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-4-nitrobenzoic acid displays absorption bands corresponding to the various functional groups. The presence of a carboxylic acid is confirmed by the C=O stretching vibration, which typically appears in the region of 1870–1540 cm⁻¹. icm.edu.pl The O-H stretching of the hydroxyl group is expected around 3600 cm⁻¹. icm.edu.pl The amino group (-NH₂) and the nitro group (-NO₂) also exhibit characteristic stretching and bending vibrations. For instance, the nitro group stretching is often observed around 1520 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes of the molecule. The FT-Raman spectrum of related nitrobenzoic acids has been recorded and analyzed to understand the molecular structure. scirp.org

| Vibrational Spectroscopy Data | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| C=O (Carboxylic Acid) | 1870–1540 icm.edu.pl |

| O-H (Carboxylic Acid) | ~3600 icm.edu.pl |

| NO₂ (Nitro Group) | ~1520 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 2-amino-4-nitrobenzoic acid and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of 2-amino-4-nitrobenzoic acid. researchgate.net Various HPLC methods have been developed, often employing reverse-phase columns. For instance, a method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used for its analysis. sielc.com The purity of 2-amino-4-nitrobenzoic acid can be determined by HPLC, with commercial grades often exceeding 97.0%. tcichemicals.comtcichemicals.com HPLC is also crucial for analyzing isomers of aminobenzoic acids, where mixed-mode chromatography can enhance resolution by exploiting differences in hydrophobicity and ionic properties. helixchrom.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of 2-amino-4-nitrobenzoic acid, especially for detecting volatile impurities. While direct GC analysis of this relatively polar and non-volatile compound can be challenging, derivatization can be employed to increase its volatility.

Coupling of Separation and Detection Techniques (e.g., GC-MS, LC-MS, LC-NMR)

The hyphenation of chromatographic separation with powerful detection techniques provides enhanced analytical capabilities.

GC-MS: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile organic compounds in complex samples. epa.gov While less common for the direct analysis of 2-amino-4-nitrobenzoic acid due to its low volatility, it is a standard method for analyzing related degradation products or impurities in environmental samples. researchgate.net

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like 2-amino-4-nitrobenzoic acid. researchgate.netresearchgate.net LC-MS, and particularly LC-MS-MS, has been successfully applied to identify and quantify polar nitroaromatic compounds, including 2-amino-4-nitrobenzoic acid, in contaminated water samples. researchgate.netresearchgate.net This technique allows for the detection of the compound at very low concentrations. researchgate.net

Solid-State Characterization Methodologies

The solid-state properties of a molecule, including its crystal packing, polymorphism, and intermolecular interactions, are pivotal in determining its physical and chemical characteristics. For Benzoic acid, 2-amino-4-nitro-, also known as 4-nitroanthranilic acid, these properties are investigated using a suite of powerful analytical techniques.

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, such as hydrogen bonding, which governs the supramolecular assembly.

While the crystal structure of the parent 2-amino-4-nitrobenzoic acid has been reported to be tetramorphic, detailed structural analyses of its salts provide significant insight into the molecule's conformational preferences and hydrogen-bonding capabilities. iucr.org A study on two dialkylammonium salts, dimethylazanium (B1225679) 2-amino-4-nitrobenzoate and dibutylazanium (B8487423) 2-amino-4-nitrobenzoate, offers a clear view of the anion's structure and its interactions. iucr.orgnih.gov

The crystal packing is dominated by extensive hydrogen bonding. Charge-assisted hydrogen bonds link the anions into supramolecular chains, which are further connected into layers by interactions with the dimethylazanium cations. iucr.orgnih.gov These layers are then stacked and held together by weaker interactions, including nitro-N—O⋯π(arene) and methyl-C—H⋯O(nitro) contacts. iucr.org The Hirshfeld surface analysis performed in the study confirms that O⋯H/H⋯O interactions are the most significant, contributing to nearly 50% of the total intermolecular contacts, underscoring the critical role of hydrogen bonding in the crystal architecture. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₈N⁺ · C₇H₅N₂O₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0805 (3) |

| b (Å) | 10.3713 (5) |

| c (Å) | 15.2016 (7) |

| β (°) | 101.446 (4) |

| Volume (ų) | 1092.81 (8) |

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N(amino)—H···O(carboxylate) (intramolecular) | 0.86 | 2.16 | 2.667 (2) | 118 |

| N(amino)—H···O(carboxylate) | 0.86 | 2.21 | 3.064 (2) | 172 |

| N(ammonium)—H···O(carboxylate) | 0.92 | 1.83 | 2.747 (2) | 173 |

Solid-State NMR and Electron Diffraction Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. It is particularly valuable for studying systems that are not amenable to single-crystal X-ray diffraction. For compounds like Benzoic acid, 2-amino-4-nitro-, ssNMR can provide detailed information about polymorphism, molecular conformation, and hydrogen bonding. iucr.org Studies on cocrystals involving benzoic acids have demonstrated the utility of ¹⁵N ssNMR in probing the N-H···O hydrogen bond, allowing for the differentiation between a neutral cocrystal and a salt based on the chemical shift of the nitrogen atom. iucr.org This technique can unequivocally determine the location of protons in hydrogen bonds, resolving the salt–cocrystal continuum.

Electron diffraction is another important technique for structural analysis, especially for obtaining information from very small crystals or for determining the gas-phase structure of molecules. While specific electron diffraction studies on 2-amino-4-nitrobenzoic acid are not prominent in the literature, studies on related molecules like p-aminobenzoic acid adsorbed on surfaces have utilized similar spectroscopic methods (NEXAFS) to determine molecular orientation. acs.org Gas-phase electron diffraction, often combined with theoretical calculations, has been used to determine the precise molecular geometry of compounds like 2-nitrophenol, providing data on bond lengths and angles free from intermolecular forces present in the solid state.

Micro-analytical Approaches for Environmental and Complex Matrix Characterization

The detection and quantification of nitroaromatic compounds, including Benzoic acid, 2-amino-4-nitro-, in environmental samples such as groundwater or soil present significant analytical challenges. These challenges arise from the typically low concentrations of the analytes and the presence of complex matrices that can cause significant interference.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such compounds. researchgate.net For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (MS), particularly using an electrospray ionization (ESI) source. The LC-MS/MS technique, operating in multiple reaction monitoring (MRM) mode, provides high specificity and allows for the quantification of target compounds at very low levels, often in the µg/L range. researchgate.net This approach has been successfully applied to identify and quantify a range of polar explosive-related compounds, including aminodinitrobenzoic acids, in water from former ammunition plants. researchgate.net

Effective sample preparation is critical to remove interfering substances and pre-concentrate the analytes. Solid-phase extraction (SPE) is a widely used method for this purpose. For nitroaromatic compounds in water samples, C18-bonded silica (B1680970) or polymeric sorbents are commonly used to trap the analytes, which are then eluted with a small volume of an organic solvent before analysis. capes.gov.bracs.org The development of online SPE-LC-MS systems has further automated and streamlined this process, improving reproducibility and sample throughput. acs.org These methods enable the reliable characterization and quantification of Benzoic acid, 2-amino-4-nitro- and related compounds, which is essential for environmental monitoring and risk assessment. ugent.be

Environmental Fate and Transformation Research of Benzoic Acid, 2 Amino

Abiotic Transformation Pathways in Environmental Media

Abiotic transformation processes, which are non-biological, play a significant role in the environmental degradation of chemical compounds. For 2-amino-5-nitrobenzoic acid, these pathways include photodegradation and chemical oxidation and reduction.

Hydrolysis: Hydrolysis is not anticipated to be a major environmental degradation pathway for 2-amino-5-nitrobenzoic acid. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. researchgate.net Research on the hydrolytic stability of bismuth(III) complexes with various α-amino acids indicates that the amino acid ligands themselves are generally stable against hydrolysis. researchgate.net

Photodegradation: Photodegradation, or photolysis, is a more significant abiotic transformation pathway for nitroaromatic compounds. epa.gov While specific kinetic data for the direct photolysis of 2-amino-5-nitrobenzoic acid are not extensively documented in the reviewed literature, related compounds undergo transformation upon exposure to sunlight. For instance, photolysis is a primary transformation route for TNT, leading to products like 2-amino-4,6-dinitrobenzoic acid. epa.govbldpharm.com The photolysis of related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) has been shown to be competitive with volatilization and is influenced by pH. cswab.org Studies on other aromatic compounds also indicate that photocatalytic degradation, often using catalysts like ZnO-SnO2, can be an effective removal process under UV irradiation. frontiersin.org

Table 1: Photodegradation Studies of Related Nitroaromatic Compounds

| Compound | Conditions | Key Findings | Reference(s) |

| 2,4,6-Trinitrotoluene (TNT) | Sunlight/Natural Waters | Photolysis is a main transformation pathway. | epa.govbldpharm.com |

| 2,4-Dinitrotoluene (2,4-DNT) | Sunlight | 50% loss after ~5 days; pathway is competitive with volatilization. | cswab.org |

| 2,4-Dinitroanisole (DNAN) | Sunlight/UV | Sunlight photolysis half-life is in the range of other energetic compounds. | epa.gov |

| 2-chloro-5-nitro benzoic acid | UV irradiation with ZnO-SnO2/nano-clinoptilolite | Efficient photocatalytic degradation observed at pH 5. | frontiersin.org |

Chemical oxidation and reduction are critical processes in the environmental fate of 2-amino-5-nitrobenzoic acid. The nitro group is electrophilic, which facilitates the withdrawal of electrons from the aromatic ring and influences the compound's reactivity. bldpharm.com

Reduction: The reduction of the nitro group to an amino group is a common transformation. In laboratory settings, zero-valent iron (ZVI) has been shown to effectively reduce nitroaromatic compounds. For example, p-nitrobenzoic acid can be reduced to p-aminobenzoic acid using ZVI, a process that is more efficient at neutral pH compared to acidic conditions due to competition with hydrogen evolution. asm.org This suggests that similar reductive pathways could be relevant for 2-amino-5-nitrobenzoic acid in anoxic sediments or groundwater where reducing conditions prevail.

Oxidation: Oxidative processes, such as those driven by hydroxyl radicals in advanced oxidation processes (AOPs), can degrade nitroaromatic compounds. fishersci.no The degradation rate of aminobenzoic acid isomers by hydroxyl radicals is significantly faster than that of their nitrobenzoic acid counterparts. asm.org This implies that once the nitro group of 2-amino-5-nitrobenzoic acid is reduced to an amino group, further oxidative degradation may be enhanced.

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of nitroaromatic compounds has been extensively studied, revealing diverse microbial strategies for their transformation and mineralization. epa.gov

Microbial degradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways. nih.gov In sewage effluent, 2-amino-5-nitrobenzoic acid has been shown to be persistent under both aerobic and anaerobic conditions for extended periods. researchgate.net However, various soil microorganisms have demonstrated the ability to degrade related nitrobenzoic acids. bldpharm.com

Under anaerobic conditions, the primary transformation is the reduction of the nitro group. Studies with sewage effluent showed that 3- and 4-nitrobenzoic acids were transformed into their corresponding aminobenzoic acids. researchgate.net A similar reductive pathway is expected for 2-amino-5-nitrobenzoic acid.

Under aerobic conditions, bacteria can employ oxidative pathways. This often involves the enzymatic removal of the nitro group as nitrite (B80452), followed by ring cleavage. For example, Arthrobacter sp. strain SPG degrades 2-nitrobenzoate (B253500) via a monooxygenase, forming salicylate, which is then converted to catechol before the aromatic ring is cleaved. nih.gov

A variety of microbial genera, including Nocardia, Pseudomonas, Arthrobacter, and Bradyrhizobium, are capable of metabolizing nitroaromatic compounds. nih.gov The enzymatic systems involved are key to these transformations.

Nitroreductases: These enzymes catalyze the reduction of the nitro group to a hydroxylamino or amino group. This is a common initial step, particularly under anaerobic conditions.

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. This can lead to the removal of the nitro group and the formation of hydroxylated intermediates like catechol, which are then substrates for ring-cleavage enzymes. nih.gov For instance, Bradyrhizobium sp. strain JS329 has a specific degradation pathway for 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid). mdpi.com

Table 2: Microbial Genera and Enzymes in Nitroaromatic Compound Degradation

| Microbial Genus | Compound(s) Degraded | Enzyme(s)/Pathway Type | Key Intermediates | Reference(s) |

| Arthrobacter | 2-Nitrobenzoate | Monooxygenase, Salicylate hydroxylase, Catechol-1,2-dioxygenase (Oxidative) | Salicylate, Catechol | nih.gov |

| Bradyrhizobium | 5-Nitroanthranilic acid | Specific degradation pathway | Not specified | mdpi.com |

| Cupriavidus | 2-Nitrobenzoate | Nitroreductase, Mutase (Reductive) | 3-Hydroxyanthranilate | |

| Nocardia | Nitrobenzoic acids | Oxidation via hydroxylated intermediates | Hydroxylated intermediates | bldpharm.com |

| Pseudomonas | 2-Nitrobenzoate | Nitroreductase | 3-Hydroxyanthranilate |

Environmental Transport and Distribution Modeling

Specific environmental transport and distribution models for 2-amino-5-nitrobenzoic acid are not widely available in the reviewed scientific literature. However, its potential mobility can be inferred from its chemical properties and the behavior of similar compounds.

The presence of a carboxylic acid group and an amino group suggests that the compound's solubility and sorption behavior will be highly dependent on the pH of the surrounding medium (water or soil). As an aminocarboxylic acid, it can exist as a zwitterion, which generally increases water solubility and can reduce partitioning to organic matter in soil.

For related compounds, such as the photodegradation product 2-amino-4,6-dinitrobenzoic acid, studies have examined its mobility in soil. Its polar nature suggests a potential to migrate to groundwater. Conversely, many nitroaromatic compounds exhibit some level of sorption to soil and sediments, which would limit their transport. cswab.org Without specific experimental data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or other transport-related parameters for 2-amino-5-nitrobenzoic acid, predictions of its environmental distribution remain qualitative. Computer models that predict environmental fate based on chemical structure could provide estimates, but these would require experimental validation. cswab.org

Regulatory Science and the Scientific Assessment of Existing Chemicals, with Implications for Benzoic Acid, 2 Amino

The Role of Academic Research in Advancing Chemical Assessment Frameworks

Academic research plays a pivotal role in shaping and refining the frameworks used for chemical assessment. It provides the foundational data, innovative methodologies, and critical review necessary for evidence-based regulatory decision-making.

Scientific Methodologies for Data Generation and Interpretation in Regulatory Contexts

The generation of reliable and relevant data is the bedrock of any chemical assessment. For existing chemicals like Benzoic acid, 2-amino-, a variety of scientific methodologies are employed to gather information on their properties, behavior, and potential effects. These methods are increasingly moving towards more sophisticated and humane approaches.

Table 1: Methodologies for Data Generation on Benzoic acid, 2-amino-

| Data Point | Methodologies | Description |

| Physicochemical Properties | Standardized laboratory tests (e.g., OECD Guidelines) | Determination of properties like melting point, boiling point, water solubility, and partition coefficient, which are crucial for predicting environmental fate. |

| Environmental Fate | Biodegradation studies (aerobic and anaerobic), Hydrolysis tests, Photodegradation studies | Investigation of how the chemical breaks down and persists in different environmental compartments such as soil and water. |

| Toxicological Endpoints | In vitro assays, In vivo studies (historically), Quantitative Structure-Activity Relationship (QSAR) models | Assessment of potential health effects. There is a growing emphasis on New Approach Methodologies (NAMs) to reduce reliance on animal testing. |

For aromatic amines, the class to which Benzoic acid, 2-amino- belongs, specific analytical techniques are crucial for accurate data generation. Methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to detect and quantify these compounds in various environmental matrices. europa.eu The development of green and efficient methodologies, such as ultrasound-assisted extraction, aims to improve the accuracy and sustainability of data collection. nih.gov

Enhancing the Usability of Peer-Reviewed Studies for Regulatory Decision-Making

Peer-reviewed scientific literature is a vast repository of knowledge that can inform regulatory assessments. However, the direct application of academic research in a regulatory context can be challenging. Efforts are ongoing to bridge this gap and enhance the usability of these studies.

Key considerations for enhancing the utility of peer-reviewed research include:

Standardized Reporting: Encouraging researchers to report their findings in a structured format that aligns with the data requirements of regulatory bodies.

Systematic Review and Meta-Analysis: Employing rigorous methods to synthesize evidence from multiple studies, providing a more comprehensive and reliable basis for decision-making.

Weight of Evidence Approaches: Integrating data from various sources, including academic studies, industry submissions, and computational models, to form a holistic assessment.

For a substance like Benzoic acid, 2-amino-, regulatory bodies such as the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conduct human health assessments by reviewing available scientific literature, including peer-reviewed studies, to characterize its risk profile.

Scientific Understanding of Mixture Effects and Combined Chemical Exposures

In the real world, exposure to a single chemical is rare. Instead, organisms are typically exposed to complex mixtures of substances. Understanding the combined effects of these exposures is a critical and evolving area of regulatory science. For aromatic amines and phenols, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of mixtures to bacteria. nih.gov

The assessment of mixture toxicity generally follows two main concepts:

Dose Addition (or Concentration Addition): This concept is applied to mixtures of chemicals that have similar mechanisms of action. The combined effect is predicted to be the sum of the potencies of the individual components.

Independent Action (or Response Addition): This is used for chemicals with dissimilar mechanisms of action. The combined effect is calculated based on the probabilities of each component producing an effect independently.

While there is a growing body of research on the theoretical aspects of mixture toxicity, specific studies on the combined effects of Benzoic acid, 2-amino- with other chemicals are not extensively documented in publicly available literature. However, the principles of mixture assessment would be applied if co-exposure with other relevant substances is identified. Regulatory frameworks are increasingly incorporating considerations for combined exposures to ensure a more realistic and health-protective approach. nih.gov

Development and Validation of Predictive Models for Environmental Persistence and Behavior in Regulatory Science

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in regulatory science. They allow for the estimation of a chemical's properties and potential effects based on its molecular structure, which is particularly useful for data-poor existing chemicals.

For aromatic amines, QSAR models have been developed to predict various endpoints, including mutagenicity and environmental fate. nih.govresearchgate.net The stability of the nitrenium ion, a reactive intermediate, is a key parameter used in some models to predict the mutagenicity of primary aromatic amines. nih.gov

The development and validation of these models follow a rigorous process:

Data Collection and Curation: Gathering a high-quality dataset of chemicals with known properties or effects.

Descriptor Generation: Calculating molecular descriptors that represent the structural and physicochemical properties of the chemicals.

Model Building: Using statistical methods to establish a relationship between the molecular descriptors and the endpoint of interest.

Validation: Testing the model's predictive performance using internal and external validation techniques to ensure its reliability and robustness. basicmedicalkey.com

For Benzoic acid, 2-amino-, predictive models can be used to estimate its environmental persistence, bioaccumulation potential, and toxicity. These predictions can then be used to prioritize the chemical for further testing or to inform risk assessment in the absence of experimental data. The U.S. Environmental Protection Agency (EPA) utilizes various predictive models to assess the exposure and fate of chemicals under the Toxic Substances Control Act (TSCA). epa.gov

Evaluation of Policy Effectiveness and Efficiency from a Scientific Perspective

Evaluating the effectiveness of chemical regulations is crucial to ensure that they are achieving their intended public health and environmental protection goals in an efficient manner. This involves a scientific assessment of the impacts of regulatory actions.

The evaluation of chemical policies, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, is an ongoing process. nih.gov For classes of chemicals like aromatic amines, which are subject to restrictions under regulations like REACH due to their potential health risks, evaluating the effectiveness of these policies would involve:

Monitoring Environmental and Human Biomonitoring Data: Tracking the levels of the regulated chemical in the environment and in human populations over time to see if they decrease after the implementation of a policy.

Assessing Market Shifts: Analyzing whether the regulation has led to the substitution of the hazardous chemical with safer alternatives.

Evaluating Economic Impacts: Considering the costs and benefits of the regulation to industry and society.

Advanced Materials Science Research and Potential Applications of Benzoic Acid, 2 Amino

Incorporation into Polymer Chemistry and Functional Polymeric Materials

Benzoic acid, 2-amino- is a valuable monomer for synthesizing functional polymers, primarily poly(anthranilic acid) (PAA) and its copolymers. mdpi.comresearchgate.net Its incorporation into polymer chains, particularly with polyaniline (PANI), addresses some of the inherent limitations of PANI, such as poor solubility. mdpi.comresearchgate.net The carboxylic acid group of the anthranilic acid unit improves the solubility of the resulting copolymers in various solvents and provides a reactive site for post-polymerization modification, which is crucial for developing materials for specific applications like biosensors. mdpi.comresearchgate.net

The polymerization can be achieved through both chemical and electrochemical oxidation methods. mdpi.com The electron-withdrawing nature of the carboxylic group makes the anthranilic acid monomer less reactive than aniline (B41778), which can influence polymerization yield and conditions. mdpi.com Copolymers of aniline and anthranilic acid can be synthesized to create materials with tailored properties. For example, these copolymers have demonstrated improved thermal stability and varied electrical conductivity, with values ranging from 10⁻¹⁰ to 10⁻³ S cm⁻¹.

Furthermore, these functional polymers have been explored for various applications. Polyanthranilic-acid–metal composites have been investigated as effective anti-corrosion coatings for stainless steel. mdpi.com The ability to graft these polymers onto other materials, such as polyethylene (B3416737) films, allows for the creation of surfaces with novel functionalities. researchgate.net

Table 1: Properties and Applications of 2-Aminobenzoic Acid-Based Polymers

| Polymer/Copolymer System | Key Properties | Investigated Applications | Reference |

| Polyanthranilic Acid (PAA) | Functional COOH groups, chelating ability | Nanoparticle synthesis, anti-corrosion | mdpi.com |

| Poly(aniline-co-anthranilic acid) | Improved solubility, electroactivity in neutral/alkaline media | Corrosion protection, memory devices, photovoltaics, biosensors | mdpi.comresearchgate.net |

| Chitosan-PANI-PAA Composite | Enhanced water solubility and processability | Advanced anode materials | mdpi.com |

| PAA-Metal Composites (Zn, Fe) | Strong adhesion to steel, granular texture | Anti-corrosive pigments | mdpi.com |

Role in the Synthesis and Functionalization of Nanomaterials

The unique chemical structure of polymers derived from 2-aminobenzoic acid makes them excellent candidates for the synthesis and functionalization of nanomaterials. mdpi.com Polyanthranilic acid (PAA) and its copolymers can act as a 3D matrix to sequester metal ions, which can then be converted into metal oxide nanoparticles through processes like thermal treatment. mdpi.comresearchgate.net This method provides a facile route for producing catalytic metallic nanoparticles embedded within a polymer framework. researchgate.net

Core-shell nanoparticle strategies have also been developed using this polymer. These methods can involve the polymerization of anthranilic acid around an existing nanoparticle, such as TiO₂ or magnetite (Fe₃O₄), to form a polymer shell. mdpi.com This functionalization enhances the stability of the nanoparticles in various media and can impart new properties for applications in photocatalysis, photovoltaics, and environmental remediation. mdpi.com For instance, monomeric anthranilic acid can first attach to an iron oxide nanoparticle via its O,N-coordinating capabilities, followed by polymerization to encapsulate the core. mdpi.com

The ability to control the morphology of the polymer itself, such as forming nanostructures under specific reaction conditions, further expands its utility in creating polymer composite structures with nano-dimensions. mdpi.com

Table 2: Nanocomposites Incorporating 2-Aminobenzoic Acid-Based Polymers

| Nanocomposite System | Synthesis Role of Polymer | Core Nanoparticle | Potential Application | Reference |

| PAA-Metal Oxide | Matrix for ion sequestration and nanoparticle formation | Various metal oxides | Catalysis | mdpi.comresearchgate.net |

| PAA-Fe₃O₄ (Core-Shell) | Shell formation via polymerization on nanoparticle surface | Magnetite (Fe₃O₄) | Remediation, Energy | mdpi.com |

| PAA-TiO₂ (Core-Shell) | Coating of pre-existing nanoparticles | Titanium Dioxide (TiO₂) | Photocatalysis, Photovoltaics | mdpi.com |

| PAnA/Au (Core-Shell) | Polymer shell around metal core | Gold (Au) | Solar cells | researchgate.net |

Design and Fabrication of Supramolecular Assemblies and Advanced Architectures

2-Aminobenzoic acid and its derivatives are highly effective building blocks in crystal engineering for the design of supramolecular assemblies. uclan.ac.uk The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor) allows for the formation of robust and predictable non-covalent interactions. These interactions, primarily hydrogen bonds, drive the self-assembly of molecules into well-defined co-crystals and molecular salts. rsc.orgresearchgate.net

A common and robust interaction is the formation of a cyclic hydrogen-bonded motif, known as a heterosynthon, between the carboxylic acid group of the benzoic acid derivative and the nitrogen on a pyridine (B92270) ring of a co-former molecule. uclan.ac.uk This typically involves a pair of N-H···O and O-H···N hydrogen bonds. uclan.ac.uk These heterosynthons can be further linked by other non-covalent interactions, such as π–π stacking or additional hydrogen bonds, to create extended 1D, 2D, or 3D architectures. uclan.ac.ukrsc.org The specific structure formed (co-crystal vs. molecular salt) can be influenced by factors like the pKa values of the interacting components and the position of other substituents on the aromatic rings. rsc.orgresearchgate.net

The resulting supramolecular structures are characterized using techniques like FT-IR, single-crystal X-ray diffraction (SC-XRD), and computational methods such as Density Functional Theory (DFT) calculations. rsc.orgresearchgate.net

Table 3: Examples of Supramolecular Assemblies with Aminobenzoic Acid Derivatives

| Components | Type of Assembly | Key Intermolecular Interactions / Synthons | Reference |

| 2-Aminobenzoic acid & 2-Amino-6-chloropyridine | Co-crystal | N-H···O and O-H···N hydrogen bonds (Heterosynthon) | uclan.ac.uk |

| 3-Chlorobenzoic acid & 4-Amino-2-chloropyridine | Co-crystal | π–π interactions, C-H···C interactions | rsc.org |

| 2-Amino-4-chloropyridine & 3-Chlorobenzoic acid | Molecular Salt | Proton transfer, N-H···O hydrogen bonds | rsc.orgresearchgate.net |

| 2-Amino-4,6-dimethoxypyrimidine & various carboxylic acids | Co-crystals & Salts | R²₂(8) ring motif, Linear and Cyclic Heterotetramers | capes.gov.br |

Development of Novel Organic Electronic Materials and Devices

Polymers and copolymers of 2-aminobenzoic acid have shown significant promise as active materials in organic electronic devices. mdpi.comresearchgate.net These conducting polymers have been successfully utilized in non-volatile resistive memory devices. rsc.orgresearchgate.net Thin films of poly(o-anthranilic acid) (PAA) and its copolymers with aniline have demonstrated excellent memory performance, characterized by a very high ON/OFF current ratio (on the order of 10⁵) and a remarkably low switching voltage of around -0.5 V. rsc.orgresearchgate.net These devices exhibit stable ON and OFF states and can be repeatedly written, read, and erased, highlighting their potential for high-performance, low-cost digital memory. rsc.orgresearchgate.net

The switching mechanism in these polymer-based memory devices is often attributed to filamentary conduction pathways or conjugation restoration through electro-reduction. rsc.orgresearchgate.net The electrical characteristics can be tuned by factors such as the choice of electrode material. researchgate.net

In addition to memory, these materials are being explored in photovoltaics. Copolymers of o-anthranilic acid and o-aminophenol have been used to fabricate polymer solar cells. researchgate.net By optimizing the material synthesis and device fabrication, including post-production annealing, power-conversion efficiencies of up to 8.23% have been achieved. researchgate.net The incorporation of the carboxylic acid group from 2-aminobenzoic acid can influence the polymer's morphology, conductivity, and interface properties, which are all critical for efficient charge generation and collection in solar cells. mdpi.comresearchgate.net The electrochemical polymerization of 2-aminobenzoic acid, often in combination with aniline, produces short-chain conducting polymers that are foundational to these applications. capes.gov.bruc.pt

Table 4: Performance of Electronic Devices Based on 2-Aminobenzoic Acid Polymers

| Device Type | Polymer System | Key Performance Metric(s) | Reference |

| Non-volatile Memory | Poly(o-anthranilic acid) (PAA) / PANI-PAA | ON/OFF Ratio: ~10⁵; Switching Voltage: ~ -0.5 V; Switching Speed: < 80 ns | rsc.orgresearchgate.net |

| Polymer Solar Cell | Copolymer of o-anthranilic acid and o-aminophenol | Power Conversion Efficiency (PCE): 8.23% | researchgate.net |

| Conducting Polymer Film | Electrochemically polymerized 2-aminobenzoic acid | Forms short-chain conducting polymers | capes.gov.bruc.pt |

Future Research Directions and Emerging Paradigms for Benzoic Acid, 2 Amino

Exploration of Uncharted Reaction Pathways and Novel Synthetic Strategies

The development of novel synthetic routes for Benzoic acid, 2-amino- and its derivatives is a cornerstone of future research, aiming for greater efficiency, sustainability, and access to diverse molecular architectures.

One promising area is the exploration of uncharted reaction pathways . For instance, the diazotization of anthranilic acid to form a diazonium salt, which subsequently loses nitrogen and carbon dioxide to produce benzyne (B1209423), opens up possibilities for Diels-Alder reactions to trap this highly reactive intermediate. chemtube3d.com Further investigation into controlling and expanding the scope of benzyne chemistry derived from 2-aminobenzoic acid could lead to the synthesis of complex polycyclic and heterocyclic systems.

Novel synthetic strategies are also being actively pursued. Researchers are moving beyond traditional methods, such as the Niementowski condensation of anthranilic acid with formamide, to develop more efficient and environmentally friendly processes. eurekaselect.com Recent advancements include:

Catalytic Systems: The use of novel catalysts, such as I2 with an environmentally benign oxidant like oxone, facilitates the oxidative cascade cyclization of 2-aminobenzoic acids and arylaldehydes to produce 4H-3,1-benzoxazin-4-ones. researchgate.net Similarly, gold nanoparticle catalysts and Fe/S catalytic redox condensation reactions are being explored for the synthesis of benzimidazole (B57391) derivatives from aminobenzoic acids. arabjchem.org

Microwave-Assisted Synthesis: This technique offers a faster and often more efficient alternative to conventional heating for reactions involving 2-aminobenzoic acid, such as the synthesis of 2-substituted quinazolin-4(3H)-ones. researchgate.net

Green Chemistry Approaches: The development of bioproduction methods for aminobenzoic acid and its derivatives using engineered microorganisms presents a sustainable alternative to petroleum-based chemical synthesis. mdpi.com These methods aim to reduce the use of toxic substances and non-renewable raw materials. mdpi.com

A summary of some novel synthetic strategies is presented in the table below.

| Synthetic Strategy | Reactants | Product | Key Features | Reference |

| Oxidative Cascade Cyclization | 2-Aminobenzoic acid, Arylaldehyde, I2, Oxone | Aryl 4H-3,1-benzoxazin-4-ones | Transition metal-free, environmentally benign oxidant | researchgate.net |

| Niementowski Condensation | 5-substituted-2-aminobenzoic acid, Formamide | (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides | Synthesis of potent anticancer agents | eurekaselect.com |

| Microwave-Assisted Condensation | 2-Aminobenzoic acid, Orthoesters, Ammonium acetate | 2-substituted-4(3H)-quinazolinone | Solvent-free approach | researchgate.net |

| Bioproduction | Engineered E. coli | para-Aminobenzoic acid (PABA) | Sustainable, replaces synthetic chemicals | nih.gov |

Integration of Advanced Computational Methods for Predictive Chemistry and Discovery

Computational chemistry is becoming an indispensable tool in the study of Benzoic acid, 2-amino-, enabling the prediction of its properties and the rational design of new molecules and reactions.

Density Functional Theory (DFT) calculations are being employed to investigate the structural and chemical properties of 2-aminobenzoic acid and its derivatives. dergipark.org.trajchem-b.com These studies provide insights into:

Molecular Geometry and Vibrational Spectra: Theoretical calculations of monomeric and dimeric structures can be compared with experimental data from X-ray diffraction (XRD) and infrared (IR) spectroscopy to validate computational models. dergipark.org.tr

Chemical Reactivity: Parameters such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) help in identifying electrophilic and nucleophilic sites, predicting the molecule's reactivity. ajchem-b.com

Tautomeric Equilibria: Computational methods can be used to study the tautomerization between the unionized and zwitterionic forms of anthranilic acid and its derivatives, providing insights into their behavior in different solvent environments. nih.gov

Molecular docking simulations are another powerful computational tool used to predict the binding affinity and interaction of 2-aminobenzoic acid derivatives with biological targets. ajchem-b.com This is particularly valuable in drug discovery, where it can be used to screen virtual libraries of compounds and identify potential drug candidates. chemimpex.com For example, docking studies have been used to investigate the interaction of 4-(carboxyamino)-3-guanidino-benzoic acid with various protein active sites, suggesting its potential as a therapeutic agent. ajchem-b.com

Development of Next-Generation Environmental Monitoring and Remediation Technologies

The presence of aminobenzoic acid isomers in the environment, often as byproducts of industrial processes or the degradation of pharmaceuticals and UV filters, has prompted the development of advanced monitoring and remediation technologies. ascelibrary.orgresearchgate.net

Environmental Monitoring: Future research is focused on creating more sensitive, selective, and portable methods for detecting aminobenzoic acids in environmental samples. A novel approach involves the use of metabolically engineered E. coli to biosynthesize para-aminobenzoic acid (PABA), which can then be used in a modified Griess reaction for the colorimetric detection of nitrate (B79036) and nitrite (B80452) in water. nih.gov This method offers a sustainable alternative to traditional detection techniques that often rely on harmful chemicals. nih.gov The development of paper-based detection systems further enhances the portability and applicability of this technology for on-site, real-time water quality assessment. nih.gov

Remediation Technologies: Advanced oxidation processes (AOPs) are being investigated for the degradation of p-aminobenzoic acid in water. researchgate.net These methods, which include ozonation (O3), UV radiation, and the use of hydrogen peroxide (H2O2), can effectively remove these pollutants from groundwater. researchgate.net Another promising strategy is the use of zero-valent iron (ZVI) to activate persulfate (PS) for the degradation of PABA. ascelibrary.org

Furthermore, bioremediation techniques are being explored as an environmentally friendly approach to clean up contaminated sites. abitec.cz This can involve the use of microorganisms that can degrade aminobenzoic acids. For instance, a denitrifying Pseudomonas species has been shown to anaerobically degrade 2-aminobenzoic acid. nih.gov Research into the enzymatic pathways of this degradation, such as the formation of 2-aminobenzoyl-CoA, is crucial for optimizing bioremediation strategies. nih.gov

The table below summarizes some of the emerging environmental technologies.

| Technology | Application | Mechanism | Key Findings | Reference |

| Engineered E. coli Biosensor | Water quality monitoring | Biosynthesis of PABA for colorimetric detection of nitrite and nitrate | High sensitivity and selectivity; sustainable alternative | nih.gov |

| Advanced Oxidation Processes (AOPs) | Groundwater remediation | Degradation of p-aminobenzoic acid using O3/UV/H2O2 | High removal efficiency | researchgate.net |

| Zero-Valent Iron Activated Persulfate | Wastewater treatment | Degradation of p-aminobenzoic acid | Effective degradation under a wide pH range | ascelibrary.org |

| Anaerobic Bioremediation | Contaminated soil and water treatment | Degradation of 2-aminobenzoic acid by Pseudomonas sp. | Identification of the reductive deamination pathway | nih.gov |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The future of research on Benzoic acid, 2-amino- lies in fostering interdisciplinary collaborations that bridge chemistry, materials science, and environmental science.